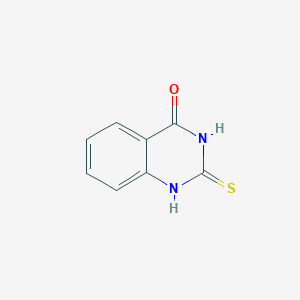

2-Mercapto-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPFOFVEHDNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160880 | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-09-7 | |

| Record name | 2-Mercapto-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4(3H)-quinazolinone is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its unique chemical structure, featuring a fused pyrimidine and benzene ring system with a reactive thiol group, makes it a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its role as a key building block in the development of novel therapeutics, particularly in oncology.

Chemical Structure and Tautomerism

The core structure of this compound consists of a quinazoline ring substituted with a mercapto group at the 2-position and a carbonyl group at the 4-position. The compound can exist in tautomeric forms, primarily the thione-lactam and the thiol-lactim forms. Spectroscopic evidence and computational studies suggest that in the solid state and in most solutions, the thione-lactam form is the predominant and most stable tautomer. This tautomeric equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets.

Figure 1: Tautomeric forms of this compound

References

Synthesis of 2-Mercapto-4(3H)-quinazolinone from Anthranilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile chemical intermediate, 2-mercapto-4(3H)-quinazolinone, originating from anthranilic acid. This document details the prevalent synthetic methodologies, reaction mechanisms, and quantitative data, and explores the interaction of quinazolinone derivatives with key biological signaling pathways.

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from their ability to interact with various biological targets. The this compound scaffold serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. This guide focuses on its synthesis from the readily available precursor, anthranilic acid.

Synthetic Routes and Mechanisms

The most common and efficient method for the synthesis of this compound from anthranilic acid involves a one-pot reaction with a thiocyanate source, typically an alkali metal or ammonium thiocyanate, or with an isothiocyanate.

Reaction of Anthranilic Acid with Isothiocyanates

A widely employed method involves the reaction of anthranilic acid with an isothiocyanate in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to yield the quinazolinone ring.

Reaction Pathway: Anthranilic Acid to this compound

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from anthranilic acid and phenyl isothiocyanate, adapted from literature procedures.[1]

Materials:

-

Anthranilic acid

-

Phenyl isothiocyanate

-

Absolute ethanol

-

Triethylamine

-

Hydrochloric acid (dilute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (20 mmol, 2.74 g) in absolute ethanol (40 mL).

-

To this solution, add phenyl isothiocyanate (20 mmol) and triethylamine (30 mmol).

-

Heat the reaction mixture to reflux with gentle stirring for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which should result in the formation of a precipitate.

-

Filter the precipitate under vacuum and wash it with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield a pure solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Anthranilic acid | Phenyl isothiocyanate | Ethanol | Reflux, 3h | Good | >300 | [1] |

| Anthranilic acid | Phenyl isothiocyanate | Choline chloride:urea DES | 80°C, 1-2h | 63 | - | [2] |

| 5-Iodoanthranilic acid | p-Chlorophenyl isothiocyanate | Ethanol | Reflux, 4h | 75 | - | [3] |

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The N-H and S-H protons are often broad and their chemical shifts can vary depending on the solvent and concentration. |

| ¹³C NMR | The carbonyl carbon (C=O) typically appears around δ 160-170 ppm, and the thione carbon (C=S) is observed further downfield. Aromatic carbons are found in the δ 115-150 ppm region. |

| IR (cm⁻¹) | Characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹). |

| Mass Spec | The molecular ion peak (M+) corresponding to the molecular weight of the compound (178.21 g/mol ) is expected. |

Biological Significance and Signaling Pathways

Quinazolinone derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in cancer. Two of the most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of many cancers. Quinazolinone-based inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.[4]

EGFR Signaling Pathway and Inhibition by Quinazolinones

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is frequently observed in various cancers. Several quinazolinone derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream effects of Akt and promoting apoptosis in cancer cells.[6][7]

PI3K/Akt Signaling Pathway and Inhibition by Quinazolinones

Conclusion

The synthesis of this compound from anthranilic acid is a well-established and versatile process, providing a key building block for the development of novel therapeutic agents. The straightforward nature of the synthesis, coupled with the significant biological activities of its derivatives, particularly as inhibitors of crucial cancer-related signaling pathways, ensures that this scaffold will remain an area of intense research for chemists and pharmacologists alike. This guide provides a foundational understanding for professionals engaged in the discovery and development of next-generation quinazolinone-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone (CAS 13906-09-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-4(3H)-quinazolinone is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its versatile chemical structure, characterized by a quinazolinone core with a reactive thiol group, serves as a scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and biological applications of this compound, with a focus on its potential as a therapeutic agent.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13906-09-7 | [1] |

| Molecular Formula | C₈H₆N₂OS | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| Boiling Point | 330.5 °C at 760 mmHg (Predicted) | |

| Density | 1.46 g/cm³ (Predicted) | |

| pKa | 9.49 ± 0.20 (Predicted) | [3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Solubility | Soluble in DMSO | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum, typically recorded in DMSO-d₆, exhibits characteristic peaks for the aromatic protons and the N-H and S-H protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.73 | br s | -SH |

| ~12.50 | br s | -NH |

| ~7.95 | d | Ar-H |

| ~7.74 | t | Ar-H |

| ~7.38 | d | Ar-H |

| ~7.33 | t | Ar-H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~176.5 | C=S |

| ~162.0 | C=O |

| ~140.5 | Ar-C (quaternary) |

| ~134.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~117.5 | Ar-C (quaternary) |

| ~115.5 | Ar-CH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~1680 | C=O stretching (amide) |

| ~1610 | C=N stretching |

| ~1170 | C=S stretching |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Assignment |

| 178 | [M]⁺ |

| 179 | [M+1]⁺ |

| 180 | [M+2]⁺ |

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of anthranilic acid with carbon disulfide.

Experimental Protocol: Synthesis from Anthranilic Acid and Carbon Disulfide

Materials:

-

Anthranilic acid

-

Carbon disulfide

-

Pyridine

-

Ethanol

Procedure:

-

A mixture of anthranilic acid (1 mole) and carbon disulfide (1.2 moles) in pyridine (200 mL) is refluxed for 5-6 hours.

-

After the completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from ethanol to afford pure this compound.

Caption: Synthesis of this compound.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Dihydrofolate Reductase (DHFR) Inhibition

Certain derivatives of this compound have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[5] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them potential anticancer and antimicrobial agents.[1]

Caption: Mechanism of DHFR Inhibition.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this quinazolinone have also shown promise as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in gene expression regulation. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]

Caption: Mechanism of HDAC Inhibition.

Antimicrobial and Antioxidant Activities

The parent compound and its derivatives have demonstrated notable antimicrobial activity against various bacterial and fungal strains.[8] Additionally, they possess antioxidant properties, which are attributed to the thiol group's ability to scavenge free radicals.

Experimental Protocols for Biological Assays

Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[9][10]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: MTT Assay Workflow.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[11]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivative stock solution in DMSO

-

Microbial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Include positive (microbes with no drug) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Broth Microdilution Assay Workflow.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with a wide range of biological activities. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of extensive libraries of derivatives for structure-activity relationship studies. Further research into the mechanisms of action and optimization of the pharmacokinetic properties of its derivatives will be crucial for translating the potential of this compound into clinical applications. This technical guide serves as a valuable resource for researchers and scientists working on the discovery and development of new drugs based on the quinazolinone core.

References

- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. brieflands.com [brieflands.com]

- 4. atcc.org [atcc.org]

- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key biological signaling pathways associated with 2-Mercapto-4(3H)-quinazolinone. This versatile heterocyclic compound serves as a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Core Physical and Chemical Properties

This compound, also known as 2-Thio-4(3H)-quinazolinone, is a stable crystalline solid. Its unique thione-thiol tautomerism imparts significant reactivity, making it a valuable intermediate in the synthesis of diverse bioactive molecules. The quantitative physical and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | [1] |

| Synonyms | 2-Thio-4(3H)-quinazolinone, 2-Mercapto-4-quinazolinol | [2][3] |

| CAS Number | 13906-09-7 | [2] |

| Molecular Formula | C₈H₆N₂OS | [2] |

| Molecular Weight | 178.21 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | >300 °C | [2][4] |

| pKa (Predicted) | 9.49 ± 0.20 | [1] |

| Solubility | Generally soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6][7] Poorly soluble in water.[7] | [5][6][7] |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of its key spectral characteristics.

| Technique | Key Data and Interpretation |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 12.73 (s, 1H, NH), 12.50 (s, 1H, SH), 7.95 (d, 1H), 7.74 (t, 1H), 7.38 (d, 1H), 7.33 (t, 1H). The two downfield signals are characteristic of the acidic protons of the thioamide and thiol groups, indicating the presence of tautomeric forms in solution. The aromatic protons appear in the expected downfield region.[8] |

| ¹³C NMR | (CDCl₃, 75MHz) for a derivative: δ (ppm) 175-180 (C=S), 160-165 (C=O), 120-150 (Aromatic C). The chemical shifts are indicative of the quinazolinone core structure.[9] |

| FTIR (KBr) | (cm⁻¹) for a derivative: ~3430 (N-H stretch), ~1730 (C=O stretch, amide), ~1600 (C=C stretch, aromatic), ~1512 (C=N stretch). These characteristic peaks confirm the presence of the key functional groups within the molecule.[9] |

| Mass Spec (ESI-MS) | m/z: 179.0 [M+H]⁺ for the parent compound, confirming the molecular weight.[9] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclocondensation of anthranilic acid with a thiourea derivative or by using carbon disulfide. Below is a detailed methodology for a common synthetic route.

Synthesis of this compound from Anthranilic Acid

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

Anthranilic acid

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol (95%)

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol. To this solution, add anthranilic acid and stir until it dissolves.

-

Addition of Carbon Disulfide: Slowly add carbon disulfide to the reaction mixture. The color of the solution may change.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the base and acidify the solution until a precipitate forms.

-

Isolation: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, FTIR, ¹H NMR, and mass spectrometry.

Biological Significance and Signaling Pathways

Derivatives of this compound are known to interact with several key biological targets, making them attractive candidates for drug development, particularly in oncology. Two of the most significant targets are Poly(ADP-ribose) polymerase (PARP) and the Epidermal Growth Factor Receptor (EGFR).

Inhibition of PARP Signaling Pathway

PARP enzymes, particularly PARP-1, are crucial for DNA repair.[9] In cancer cells with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10] Derivatives of this compound have been developed as potent PARP inhibitors.[4][11]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[12][13] Overexpression or mutations in EGFR can lead to uncontrolled cell growth and are implicated in various cancers.[14] Quinazolinone-based compounds have been successfully developed as EGFR inhibitors.[12]

Conclusion

This compound is a cornerstone molecule in the field of medicinal chemistry. Its robust chemical properties and synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensure its continued relevance in the development of novel therapeutics. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the potential of this important scaffold.

References

- 1. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cibtech.org [cibtech.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Tautomerism of 2-Mercapto-4(3H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

The 2-mercapto-4(3H)-quinazolinone scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various compounds with diverse pharmacological activities.[1] A critical aspect governing the physicochemical properties, reactivity, and biological function of these molecules is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibria in this compound, detailing the potential isomeric forms, the experimental methods for their characterization, and the factors influencing their stability.

Introduction to Tautomerism in this compound

Tautomerism is a form of structural isomerism that involves the migration of a proton, leading to a dynamic equilibrium between two or more interconvertible isomers, known as tautomers. In the case of this compound, two primary types of prototropic tautomerism are possible:

-

Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (C=O group) and the enol-like lactim form (C-OH group) within the quinazolinone ring.[2]

-

Thione-Thiol Tautomerism: This equilibrium occurs at the C2 position, involving the interconversion between the thione form (C=S group) and the thiol (or mercapto) form (C-SH group).

The interplay of these two equilibria results in four potential tautomeric forms for the molecule. Understanding the predominant form under physiological conditions is crucial for drug design, as it dictates hydrogen bonding capabilities, lipophilicity, and the geometry of interaction with biological targets.[2]

Potential Tautomeric Forms

The this compound molecule can exist in a dynamic equilibrium between four distinct tautomers, arising from the combination of lactam/lactim and thione/thiol forms. While theoretical and spectroscopic studies suggest a strong preference for the lactam-thione form in both solid and solution phases, the other forms can exist in equilibrium.

Caption: Tautomeric equilibria in this compound.

Quantitative and Spectroscopic Data Analysis

While extensive quantitative data on the tautomeric equilibrium constant (KT) for this compound across various solvents is limited in the literature, spectroscopic and computational studies provide significant insights into the relative stability of the tautomers.[2] Generally, for the parent 4(3H)-quinazolinone ring, the lactam form is overwhelmingly favored over the lactim form.[2] Similarly, for most heterocyclic systems, the thione form is more stable than the thiol tautomer. This combined preference strongly indicates that the Lactam-Thione form is the most stable and predominant tautomer.

Spectroscopic studies confirm this preference. The key identifying features for the dominant lactam-thione tautomer are summarized below.

| Spectroscopic Method | Key Observation | Interpretation |

| FT-IR Spectroscopy | Strong absorption band around 1700-1730 cm-1 .[1] Absence of a strong S-H stretching band (~2550 cm-1). | The C=O stretch of the lactam group is clearly visible. The absence of an S-H band indicates the predominance of the thione (C=S) form over the thiol (C-SH) form. The FTIR and FT-Raman spectra of 2-mercapto-4(3H) quinazolinone have been extensively studied. |

| ¹H NMR Spectroscopy | A broad signal for the N-H proton. Absence of a signal for an S-H proton. | The presence of the N3-H proton signal is characteristic of the lactam structure. The absence of a distinct S-H proton signal further supports the dominance of the thione tautomer. |

| ¹³C NMR Spectroscopy | A signal for the C4 carbonyl carbon (C=O) typically observed around 160-180 ppm .[1] A signal for the C2 thione carbon (C=S). | The chemical shift is indicative of a carbonyl carbon in a lactam ring. The C=S carbon signal would be expected further downfield. |

| UV-Vis Spectroscopy | Distinct absorption maxima that can shift depending on solvent polarity. | Different tautomers possess different chromophoric systems, resulting in unique absorption spectra. Studies on related quinazolinone derivatives have shown that changes in solvent polarity can influence the keto/enol (and by extension, thione/thiol) equilibrium, which is detectable by UV-Vis spectroscopy.[3] |

| Computational (DFT) | Lower calculated energy for the lactam-thione tautomer compared to other isomers. | Density Functional Theory (DFT) calculations on the parent 4(3H)-quinazolinone have shown the lactam form to be the most stable tautomer in both the gas phase and in various solvents.[2] Similar computational approaches consistently find the thione form to be energetically more favorable than the thiol form in related heterocyclic systems. |

Experimental Protocols

The characterization of tautomeric equilibria relies on a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.

NMR is one of the most powerful tools for identifying and quantifying tautomers in solution.

-

Sample Preparation : Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-10 mg/mL. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[4]

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum to identify exchangeable protons (N-H) and aromatic protons.

-

Acquire a ¹³C NMR spectrum to identify the key C=O and C=S carbons.

-

If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm structural assignments.

-

Low-temperature NMR can be employed to slow down proton exchange, which may allow for the observation of minor tautomers.

-

-

Data Analysis :

-

Identify characteristic chemical shifts. The lactam N-H proton and the C4 carbonyl carbon are key indicators.

-

Integrate the signals corresponding to the different tautomers. The ratio of the integrals gives the relative population of each tautomer in that specific solvent. The equilibrium constant KT can be calculated from this ratio.[2]

-

FT-IR spectroscopy is excellent for identifying functional groups and is particularly useful for studying tautomerism in the solid state.

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution : Prepare a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) that has transparent windows in the IR region of interest. Use a liquid-sample cell with a defined path length.

-

-

Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis :

-

Look for the characteristic C=O stretching vibration (around 1700-1730 cm⁻¹) to confirm the lactam form.

-

Search for the C=N stretching vibration and O-H stretching vibration (~3400 cm⁻¹) which would indicate the lactim form.

-

Search for the S-H stretching vibration (~2550 cm⁻¹) which would indicate the thiol form. Its absence suggests the thione form is dominant.

-

This technique is used to study tautomeric equilibria if the individual tautomers have distinct absorption spectra.[2]

-

Sample Preparation : Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, DMSO). Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Data Acquisition : Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-500 nm). Repeat the measurement in solvents of different polarities to observe any solvatochromic shifts that may indicate a shift in the tautomeric equilibrium.

-

Data Analysis : Analyze the position (λmax) and intensity of the absorption bands. The appearance of new bands or isosbestic points upon changing solvent or temperature can provide strong evidence for a tautomeric equilibrium.

Experimental and Logical Workflow

The systematic investigation of tautomerism follows a logical progression from synthesis to detailed spectroscopic analysis and data interpretation.

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is characterized by a complex equilibrium involving four potential isomers. A convergence of evidence from spectroscopic methods (FT-IR, NMR) and theoretical calculations strongly indicates that the lactam-thione tautomer is the most stable and predominant form in both solid and solution phases. The position of the equilibrium can be subtly influenced by factors such as solvent polarity. A thorough understanding and characterization of this tautomeric behavior are essential for medicinal chemists and drug development professionals to accurately predict molecular properties, design effective receptor interactions, and optimize the pharmacological profile of drugs based on this important scaffold.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Mercapto-4(3H)-quinazolinone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its therapeutic potential is, however, intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern its behavior in various experimental and physiological environments. This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a notable absence of specific quantitative data in publicly available literature for the parent compound, this guide furnishes detailed experimental protocols for determining these crucial parameters. Furthermore, it outlines the general stability profile of the quinazolinone core, offering insights into potential degradation pathways under various stress conditions. This document is intended to be an essential resource for researchers engaged in the development of therapeutic agents based on this privileged scaffold.

Introduction

The quinazolinone ring system is a prominent feature in numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its reactive thiol group, is a key intermediate in the synthesis of many of these derivatives. A thorough understanding of its solubility in different solvents is paramount for designing synthetic routes, formulating dosage forms, and conducting biological assays. Similarly, its stability under various environmental conditions, such as pH, temperature, and light, is a critical determinant of its shelf-life, storage requirements, and degradation profile.

While extensive research has been conducted on the synthesis and biological evaluation of this compound derivatives, there is a conspicuous lack of published quantitative data regarding the solubility and stability of the parent compound itself. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to ascertain these properties experimentally.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its bioavailability. Quinazolinone derivatives are often characterized by their poor aqueous solubility due to their rigid, fused heterocyclic structure. The solubility of this compound is expected to be influenced by the polarity of the solvent, temperature, and the pH of the medium, particularly given the presence of ionizable functional groups.

Qualitative Solubility

General observations from synthetic chemistry literature suggest that this compound is sparingly soluble in water and more soluble in organic solvents. For instance, many 4(3H)-quinazolinone derivatives require the use of organic co-solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions for in vitro assays. The solubility of quinazoline-based drugs can be pH-dependent; for example, gefitinib, a quinazoline derivative, is more soluble in acidic conditions where its basic nitrogen atoms become protonated.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of common laboratory solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| Water (pH 7.4) | 25 | Data not found | Data not found | ||

| Phosphate Buffer (pH 7.4) | 37 | Data not found | Data not found | ||

| 0.1 M HCl | 37 | Data not found | Data not found | ||

| 0.1 M NaOH | 37 | Data not found | Data not found | ||

| Methanol | 25 | Data not found | Data not found | ||

| Ethanol | 25 | Data not found | Data not found | ||

| Acetone | 25 | Data not found | Data not found | ||

| Acetonitrile | 25 | Data not found | Data not found | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data not found | Data not found | ||

| Dichloromethane | 25 | Data not found | Data not found |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

This compound (high purity)

-

Selected solvents of analytical grade

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is recommended to filter the sample through a syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its handling, storage, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

Known Stability of Quinazolinone Derivatives

Studies on various quinazolinone derivatives have shown that the ring system can be susceptible to degradation under certain conditions. For instance, some quinazoline derivatives have been reported to be unstable in DMSO solutions over extended periods. The stability of quinazoline derivatives in aqueous solutions can be influenced by pH, with some compounds showing greater stability at specific pH ranges. Photodegradation is also a potential concern for heterocyclic aromatic compounds.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Organic solvents (e.g., methanol, acetonitrile)

-

pH meter

-

Thermostatically controlled water bath or oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: The stock solution is treated with 0.1 M to 1 M HCl and heated (e.g., at 60-80 °C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Basic Hydrolysis: The stock solution is treated with 0.1 M to 1 M NaOH at room temperature or elevated temperatures. Samples are taken at intervals, neutralized, and analyzed.

-

Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Samples are analyzed at different time points.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 60-80 °C) in an oven. A solution of the compound is also heated to assess thermal degradation in the solution state.

-

Photolytic Degradation: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Samples are protected from light during analysis.

For all conditions, a control sample (unstressed) is analyzed concurrently. The extent of degradation is typically targeted to be in the range of 5-20%. The analysis is performed using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

Figure 2: Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are fundamental properties that are critical for its successful development as a pharmaceutical agent or a key synthetic intermediate. This technical guide has highlighted the current gap in the literature regarding specific quantitative data for this compound. To empower researchers in this area, detailed and practical experimental protocols for determining equilibrium solubility and conducting forced degradation studies have been provided. By following these methodologies, scientists can generate the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of their research and development endeavors involving this compound. The presented workflows and templates are designed to serve as a valuable resource for systematically characterizing the physicochemical landscape of this important heterocyclic scaffold.

The Quinazolinone Core: A Journey from 19th Century Synthesis to Modern Cancer Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents a "privileged structure" in medicinal chemistry. First synthesized in the 19th century, its derivatives have demonstrated a vast spectrum of biological activities. The journey of quinazolinone compounds is a compelling narrative of chemical discovery, from early synthetic explorations and the isolation of potent natural alkaloids to the rational design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds, detailing key synthetic milestones, pivotal experimental protocols, and their evolution into critical agents in modern pharmacology, particularly in oncology.

Early Discovery and Foundational Syntheses

The story of quinazolinones begins in the latter half of the 19th century. The first synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2][3] This marked the inaugural construction of the quinazolinone ring system. The name "quinazoline" itself was later proposed by Widdege in 1887.[1][3][4][5]

A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule by decarboxylating its 2-carboxy derivative.[1][6] Shortly thereafter, in 1903, Siegmund Gabriel developed a more satisfactory synthesis from o-nitrobenzylamine.[1][6] These early efforts laid the groundwork for several foundational synthetic routes, most notably the Niementowski Synthesis.

The Niementowski Quinazolinone Synthesis

First reported by Stefan Niementowski in 1894, this reaction became a cornerstone for creating 4(3H)-quinazolinones.[7][8][9] The classical approach involves the thermal condensation of an anthranilic acid with an amide at elevated temperatures (130–150°C), proceeding through an N-acylanthranilic acid intermediate that cyclizes with the elimination of water.[7] Its versatility, allowing for substitutions on both rings by choosing appropriate starting materials, has made it invaluable for structure-activity relationship (SAR) studies.[7]

digraph "Niementowski Synthesis Workflow" {

graph [splines=ortho, nodesep=0.6, ranksep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="Start Materials", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

Anthranilic [label="Anthranilic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];

Amide [label="Amide (e.g., Formamide)", fillcolor="#FFFFFF", fontcolor="#202124"];

Process [label="Reaction Conditions", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

Condensation [label="Thermal Condensation\n(130-150°C)", fillcolor="#FFFFFF", fontcolor="#202124"];

Intermediate [label="Intermediate Formation\n(N-acylanthranilic acid)", fillcolor="#FFFFFF", fontcolor="#202124"];

Cyclization [label="Cyclization & Dehydration", fillcolor="#FFFFFF", fontcolor="#202124"];

Product [label="Product", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

Quinazolinone [label="4(3H)-Quinazolinone", fillcolor="#4285F4", style="filled,rounded", fontcolor="#FFFFFF"];

// Edges

Start -> Anthranilic [dir=none];

Start -> Amide [dir=none];

Anthranilic -> Condensation;

Amide -> Condensation;

Process -> Condensation [dir=none];

Condensation -> Intermediate [label="Step 1"];

Intermediate -> Cyclization [label="Step 2"];

Cyclization -> Quinazolinone;

Product -> Quinazolinone [dir=none];

}

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone TKIs.

Table 2: Biological Activity of Quinazolinone-Based EGFR Inhibitors

Drug Target(s) Cell Line IC₅₀ Value (nM) Indication Gefitinib EGFR PC-9 (NSCLC, Exon 19 del) ~7[10] NSCLC H3255 (NSCLC, L858R) ~12[10] NSCLC Erlotinib EGFR PC-9 (NSCLC, Exon 19 del) 0.8[10] NSCLC, Pancreatic Cancer H3255 (NSCLC, L858R) 0.3[10] NSCLC, Pancreatic Cancer Lapatinib EGFR, HER2 SK-BR-3 (Breast, HER2+) Varies (e.g., 10-100)[11] Breast Cancer IC₅₀ values can vary significantly based on the specific cancer cell line and experimental conditions.

Appendix: Key Experimental Protocols

A. Niementowski Quinazolinone Synthesis (Conventional Method)

This protocol describes a general procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

-

Materials:

-

Substituted Anthranilic Acid (1 equivalent)

-

Amide (e.g., Formamide, Acetamide) (Excess)

-

Sand bath or high-temperature oil bath

-

Reaction vessel with condenser

-

Procedure:

-

A mixture of the anthranilic acid and a large excess of the appropriate amide is placed in a round-bottom flask.

-

The mixture is heated to 130-150°C for 4-6 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is poured into cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove excess amide, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

B. Synthesis of Methaqualone from N-Acetylanthranilic Acid

This protocol is based on the historically significant synthesis route for methaqualone.

-

Materials:

-

N-Acetylanthranilic Acid (1 equivalent)

-

o-Toluidine (1 equivalent)

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂) as a condensing agent

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Procedure:

-

N-acetylanthranilic acid is suspended in an anhydrous solvent (e.g., toluene) in a flask equipped with a reflux condenser and a dropping funnel.[12]

-

A solution of phosphorus trichloride in the same solvent is added dropwise to the suspension with stirring.

-

After the addition is complete, o-toluidine is added to the reaction mixture.[12][13]

-

The mixture is heated under reflux for 2-4 hours. The reaction progress is monitored by TLC.

-

The reaction mixture is cooled to room temperature and then poured into a cold, dilute solution of sodium carbonate or sodium hydroxide to neutralize the acid and precipitate the product.

-

The crude methaqualone is collected by filtration, washed with water, and dried.

-

The product is purified by recrystallization from a suitable solvent like ethanol or methanol.[14]

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methaqualone - CreationWiki, the encyclopedia of creation science [creationwiki.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Mercapto-4(3H)-quinazolinone Derivatives and Analogues

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a vast array of biological activities. The incorporation of a mercapto group at the 2-position, creating the this compound core, has proven to be a highly effective strategy for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of the this compound Core and its Derivatives

The fundamental synthesis of the this compound ring system typically begins with anthranilic acid or its derivatives. A common and efficient method involves the condensation of anthranilic acid with an appropriate isothiocyanate. The resulting 2-mercapto-3-substituted quinazolin-4-ones can then be further functionalized, primarily at the sulfur atom (S-alkylation), to generate a diverse library of analogues.

A general synthetic pathway is outlined below. The initial step involves the reaction of anthranilic acid with carbon disulfide to form an intermediate that cyclizes to the quinazolinone core. Subsequent substitutions at the N-3 and S-2 positions allow for extensive derivatization.

The Mercapto Group in Quinazolinones: A Gateway to Enhanced Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. A key functionalization that has garnered significant attention for its ability to modulate and enhance these biological effects is the introduction of a mercapto (-SH) or substituted thiol (-SR) group. This technical guide delves into the profound biological significance of the mercapto group in quinazolinone derivatives, offering a comprehensive overview of its role in anticancer, antimicrobial, and anticonvulsant activities. This document provides quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support further research and drug development endeavors.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazolinone derivatives have emerged as potent anticancer agents, with many acting as inhibitors of crucial enzymes in cancer cell signaling, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The mercapto group at the 2-position of the quinazolinone core plays a pivotal role in the design and activity of these inhibitors.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers. Quinazolinone-based inhibitors typically function by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6] The mercapto group can act as a versatile handle for introducing various substituents that can form crucial interactions with the amino acid residues in the ATP-binding pocket of EGFR, enhancing the inhibitory potency of the compounds.[5]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative mercapto-quinazolinone derivatives and related compounds against various cancer cell lines and their inhibitory activity against EGFR.

| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | Activity (IC50/GI50 in µM) | Reference |

| Compound A | 2-mercapto-3-benzyl-6-iodo-4(3H)-quinazolinone derivative | Various Cancer Cell Lines | MG-MID: 11.3 - 13.8 | [7] |

| Compound B | 2-heteroarylthio-3-benzyl-6-iodo-4(3H)-quinazolinone | Various Cancer Cell Lines | MG-MID: 11.3 - 13.8 | [7] |

| Compound C | 2-mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogue | EGFR Kinase | Not specified, binds to EGFR | Not specified in abstract |

| Compound D | 2-chloroquinazoline derivative | Various Cancer Cell Lines | Low micromolar range | [8] |

| Compound E | 2-substituted mercapto-3H-quinazoline analog | Various Cancer Cell Lines | Active anticancer agents | [7] |

| Compound F | 2-((4-fluorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | IC50: Not specified in abstract | [4] |

| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | IC50: 1.37 nM | [4] |

Experimental Protocols

A general and efficient method for the synthesis of 2-mercapto-3-substituted-4(3H)-quinazolinones involves a multi-step process:

-

Synthesis of N-substituted isatoic anhydride: Reacting isatoic anhydride with a primary amine in a suitable solvent like DMF or acetic acid.

-

Formation of the quinazolinone ring: The N-substituted isatoic anhydride is then reacted with carbon disulfide in the presence of a base like potassium hydroxide or sodium hydride to form the 2-mercapto-3-substituted-4(3H)-quinazolinone.

-

Alkylation of the mercapto group (optional): The resulting 2-mercapto derivative can be further alkylated at the sulfur atom using various alkyl or aryl halides in the presence of a base to yield 2-substituted thio-quinazolinones.

The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). The general principle involves:

-

Reagents: Recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds.

-

Procedure:

-

The test compounds are serially diluted to various concentrations.

-

The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and the test compound.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

-

-

Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

Caption: EGFR Signaling Pathway and Inhibition by Mercapto-Quinazolinones.

Antimicrobial Activity: A Focus on Antitubercular Effects

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. 2-Mercapto-quinazolinones have been identified as a promising class of compounds that target a key enzyme in the respiratory chain of Mtb.[9]

Mechanism of Action: Inhibition of Type II NADH Dehydrogenase (NDH-2)

Mycobacterium tuberculosis possesses a unique respiratory chain that differs from that of mammals, making its components attractive drug targets.[9] The Type II NADH dehydrogenase (NDH-2) is a crucial enzyme that funnels electrons from NADH into the electron transport chain, a process essential for ATP production and the survival of the bacterium.[9] 2-Mercapto-quinazolinones have been shown to be potent inhibitors of Mtb NDH-2.[9] The mercapto group is believed to be critical for the interaction with the enzyme, potentially through the formation of a disulfide bond or other covalent interactions. Inactivation of these compounds can occur through glutathione-dependent adduct formation, highlighting the reactivity and importance of the thiol group.[9]

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative mercapto-quinazolinone derivatives against Mycobacterium tuberculosis.

| Compound ID | Substitution Pattern | Target Organism | Activity (MIC in µg/mL) | Reference |

| Various | 2-mercapto-quinazolinones | Mycobacterium tuberculosis | Nanomolar potencies (specific values not in abstract) | [9] |

Experimental Protocols

The synthesis of 2-mercaptoquinazolinones for antimicrobial testing follows similar procedures as outlined in section 1.3.1. Purity of the final compounds is crucial and should be confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.

The MIC of the synthesized compounds against Mycobacterium tuberculosis (e.g., H37Rv strain) can be determined using the broth microdilution method:

-

Media: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Include positive (drug-free) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathway Visualization

Caption: Inhibition of M. tuberculosis Respiratory Chain by 2-Mercapto-Quinazolinones.

Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have a long history of investigation for their central nervous system (CNS) activities, including sedative-hypnotic and anticonvulsant effects. While the specific contribution of the mercapto group to anticonvulsant activity is less defined compared to its role in anticancer and antitubercular effects, the thioxo-quinazoline scaffold has been explored for this purpose.

Putative Mechanism of Action

The exact mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is not fully elucidated but is often linked to the modulation of GABAergic neurotransmission.[10][11] Some studies suggest that these compounds may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the brain.[11] For mercapto or thioxo derivatives, the sulfur atom might influence the lipophilicity of the molecule, facilitating its entry into the CNS, and could also participate in binding interactions with the target receptor.

Quantitative Analysis of Anticonvulsant Activity

The following table provides data on the anticonvulsant activity of quinazolinone derivatives from preclinical models.

| Compound ID | Substitution Pattern | Animal Model | Activity (ED50 in mg/kg) | Reference |

| SA 24 | 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide | MES (rat, oral) | 82.5 µmol/kg | [2] |

| SA 24 | 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide | scPTZ (rat, oral) | 510.5 µmol/kg | [2] |

| Compound 4g | 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES (mice) | 23.7 | [12] |

| Compound 4g | 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | scPTZ (mice) | 18.9 | [12] |

| Compound 5f | N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide | Not specified | 28.90 | [13] |

Experimental Protocols

The synthesis of 2-thioxo-quinazolinones can be achieved by reacting the appropriate anthranilic acid derivative with a thiourea derivative or by using reagents like carbon disulfide as described previously.

The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using standard tests:

-

Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.

-

Procedure: A maximal electrical stimulus is delivered to the animal (e.g., mice) via corneal or auricular electrodes, inducing a tonic hind limb extension. The test compound is administered prior to the stimulus, and its ability to prevent the tonic extension is recorded.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

-

Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously to the animal. The test compound is administered beforehand, and its ability to prevent or delay the onset of clonic seizures is observed.

-

-

Neurotoxicity Screening (Rotarod Test): This test is used to assess the motor-impairing effects of the compounds.

-

Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod for a specified period is measured after the administration of the test compound.

-

Logical Relationship Visualization

Caption: Workflow for the Evaluation of Anticonvulsant Activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of mercapto-quinazolinones is profoundly influenced by the nature and position of substituents on the quinazolinone core and on the sulfur atom. Key SAR observations include:

-

Position 2: The presence of the mercapto group at the 2-position is a recurring feature in many biologically active quinazolinones. Alkylation or arylation of this group allows for the fine-tuning of steric and electronic properties, which can significantly impact target binding and overall activity.[7][8]

-

Position 3: Substitution at the 3-position, often with an aryl or benzyl group, is crucial for modulating the lipophilicity and spatial orientation of the molecule, which in turn affects its interaction with the biological target.[7][11]

-

Quinazolinone Ring Substituents: Halogen atoms (e.g., iodine, chlorine) or other electron-withdrawing groups on the quinazolinone ring can enhance the anticancer and antimicrobial activities.[7][8]

Conclusion

The incorporation of a mercapto group into the quinazolinone scaffold represents a highly effective strategy for the development of potent therapeutic agents. In the realm of oncology, 2-mercapto-quinazolinones serve as a versatile platform for designing novel EGFR tyrosine kinase inhibitors. For infectious diseases, they have demonstrated significant promise as inhibitors of the Mycobacterium tuberculosis Type II NADH dehydrogenase, a critical enzyme for bacterial survival. While their role in anticonvulsant activity requires further elucidation, the thioxo-quinazoline framework remains an area of interest for CNS drug discovery. The quantitative data, experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation mercapto-quinazolinone-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticonvulsant evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives: a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of 2-Mercapto-4(3H)-quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound of significant interest in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. A thorough understanding of its molecular structure and electronic properties is paramount for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its molecular geometry, spectroscopic characteristics, and electronic properties as elucidated by computational methods. This document summarizes key quantitative data from theoretical calculations, details common experimental protocols for synthesis and characterization, and visualizes essential workflows and structures to support advanced research and development.

Introduction

The quinazolinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a crucial intermediate for the synthesis of these derivatives. Theoretical and computational chemistry provide powerful tools to investigate the molecule's three-dimensional structure, vibrational modes, and electronic landscape at an atomic level.

Studies employing Density Functional Theory (DFT) have been instrumental in providing a detailed picture of the molecule's structural parameters and reactivity. These computational insights, when correlated with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy, offer a validated and comprehensive understanding of the molecule's behavior. This guide synthesizes findings from key theoretical studies to serve as a resource for professionals engaged in the chemical and pharmaceutical sciences.

Theoretical (Computational) Methodology

The primary method for the theoretical investigation of this compound's molecular structure is Density Functional Theory (DFT), a robust quantum mechanical modeling approach.

Computational Protocol: The typical workflow for these theoretical calculations involves several key steps, starting from the initial molecular structure to the final analysis of its properties. The process is outlined in the diagram below.

Key Parameters:

-

Functional: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.[1][2][3]

-

Basis Set: A split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p), is frequently employed to accurately describe the electronic distribution.[1][2][3][4]

-

Software: Calculations are typically performed using software packages like Gaussian.

This level of theory has been shown to provide results that are in excellent agreement with experimental data for related heterocyclic systems.

Results of Theoretical Studies